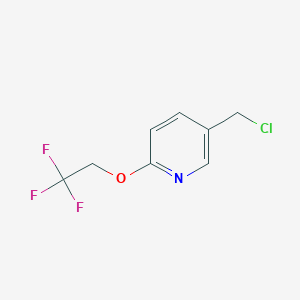

5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine

Description

Properties

IUPAC Name |

5-(chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3NO/c9-3-6-1-2-7(13-4-6)14-5-8(10,11)12/h1-2,4H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYAYWTOMHKANJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCl)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40617070 | |

| Record name | 5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159981-21-2 | |

| Record name | 5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Material: 2-Hydroxy-5-methylpyridine

The synthesis begins with 2-hydroxy-5-methylpyridine, where the hydroxyl group at position 2 serves as a leaving group. Reacting this compound with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate (K2CO3) facilitates the substitution. The reaction is conducted in a polar aprotic solvent like acetonitrile under reflux (80–120°C) for 12–24 hours. This step yields 2-(2,2,2-trifluoroethoxy)-5-methylpyridine with >85% efficiency.

Key Reaction Parameters:

-

Solvent: Acetonitrile or dimethylformamide (DMF).

-

Base: K2CO3 or sodium hydride (NaH).

-

Temperature: 80–120°C.

Chlorination of the 5-Methyl Group

The conversion of the 5-methyl group to a chloromethyl moiety is critical. Two primary methodologies emerge from the literature: direct chlorination and stepwise oxidation-chlorination.

Direct Chlorination Using Thionyl Chloride (SOCl2)

Thionyl chloride (SOCl2) is employed under anhydrous conditions to directly chlorinate the methyl group. The reaction proceeds via radical intermediates, with catalytic amounts of N,N-dimethylformamide (DMF) accelerating the process.

Procedure:

-

2-(2,2,2-Trifluoroethoxy)-5-methylpyridine is dissolved in dichloromethane (DCM).

-

SOCl2 (2–3 equivalents) and DMF (0.1 equivalents) are added dropwise at 0°C.

-

The mixture is refluxed (40–60°C) for 4–6 hours.

-

The solvent is evaporated, and the residue is purified via column chromatography (hexane:ethyl acetate = 9:1).

Phosphorus-Based Chlorination

Phosphorus pentachloride (PCl5) and phosphoryl chloride (POCl3) offer an alternative route, particularly when the methyl group is adjacent to electron-withdrawing substituents. This method is adapted from protocols used for analogous pyridine derivatives.

Procedure:

-

2-(2,2,2-Trifluoroethoxy)-5-methylpyridine is mixed with PCl5 (1.5 equivalents) and POCl3 (2 equivalents).

-

The reaction is heated to 100–120°C for 8–12 hours.

-

The mixture is quenched with ice-water, neutralized with NaOH, and extracted with ethyl acetate.

Mechanistic Insights and Selectivity Challenges

Competing Reactions During Chlorination

The trifluoroethoxy group’s stability under chlorination conditions is a key concern. While SOCl2 selectively targets the methyl group due to its milder reactivity, PCl5/POCl3 may induce partial cleavage of the trifluoroethoxy moiety, necessitating careful optimization.

Factors Influencing Selectivity:

-

Temperature: Lower temperatures (40–60°C) favor methyl chlorination over ether cleavage.

-

Solvent: Non-polar solvents (e.g., DCM) minimize side reactions.

Byproduct Formation and Mitigation

Common byproducts include:

-

2-Chloropyridine derivatives: Resulting from trifluoroethoxy group cleavage.

-

Over-chlorinated products: Dichloromethyl or trichloromethyl groups at position 5.

Mitigation Strategies:

-

Use stoichiometric control (1.5–2 equivalents of chlorinating agent).

Industrial-Scale Production Considerations

Scalability requires addressing reagent costs, safety, and waste management.

Cost-Effective Reagent Selection

-

SOCl2 vs. PCl5: SOCl2 is preferred for large-scale synthesis due to lower corrosivity and easier handling.

-

Solvent Recovery: Acetonitrile and DCM are reclaimed via distillation (>90% recovery).

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| SOCl2/DMF | 70–75% | >95% | High | Moderate |

| PCl5/POCl3 | 60–65% | 85–90% | Moderate | Low |

Key Takeaway: The SOCl2/DMF route offers superior yield and scalability, making it the method of choice for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the compound can lead to the formation of the corresponding alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Oxidation: Products include aldehydes and carboxylic acids.

Reduction: Products include alcohols.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine serves as an important intermediate in the synthesis of more complex organic molecules. Its chloromethyl group enables it to undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups into the pyridine ring. This property is essential for researchers aiming to design novel compounds with specific biological activities or chemical properties.

Formation of Bioactive Molecules

The compound is utilized in the development of bioactive molecules and pharmaceuticals. The trifluoroethoxy group enhances lipophilicity, which can improve the bioavailability of synthesized compounds. This characteristic is particularly beneficial in medicinal chemistry where the design of drugs with optimal pharmacokinetic properties is crucial.

Biological Applications

Enzyme Inhibition and Receptor Binding

In biological research, this compound has been studied for its potential to inhibit specific enzymes and bind to receptors. The mechanism involves the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, which can lead to modulation of their activity. This property makes it a candidate for drug development aimed at targeting specific diseases.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that modifications to the pyridine structure can enhance its efficacy against certain bacterial strains. The incorporation of the trifluoroethoxy group has been linked to increased activity due to improved interaction with bacterial membranes.

Industrial Applications

Agrochemicals Production

this compound is also applied in the production of agrochemicals. Its derivatives have been explored as herbicides and pesticides due to their ability to disrupt biological processes in target organisms. The compound's chemical stability and reactivity make it suitable for use in formulations designed to protect crops from pests and diseases.

Dyes and Specialty Chemicals

In addition to agrochemicals, this compound finds applications in the synthesis of dyes and other specialty chemicals. The ability to modify its structure allows for the development of colorants with specific properties tailored for various industrial applications.

Data Tables

| Application Area | Specific Uses | Key Properties |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Nucleophilic substitution capability |

| Biology | Enzyme inhibition studies | Covalent bond formation |

| Industry | Production of agrochemicals | Chemical stability and reactivity |

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological membranes or proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Trifluoroethoxy-Substituted Pyridines

a) 2-Chloro-6-iodo-3-(2,2,2-trifluoroethoxy)pyridine

- Structure : Contains a trifluoroethoxy group at the 3-position, with chloro and iodo substituents at positions 2 and 6, respectively.

- Key Differences: The absence of a chloromethyl group reduces its utility in alkylation reactions.

- Applications : Used in synthesizing agrochemicals and pharmaceuticals requiring halogenated pyridines .

b) Lansoprazole-Related Pyridines

- Examples :

- 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl]methyl]sulfinyl]-1H-benzimidazole (Lansoprazole)

- 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl]methyl]sulfonyl]benzimidazole

- Key Differences :

- Applications : Clinically used for gastroesophageal reflux disease (GERD) and peptic ulcers .

c) 2-Hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

- Structure : Contains a hydroxymethyl (-CH2OH) group at position 2 and a methyl group at position 3.

- Key Differences :

Chloromethyl-Substituted Pyridines

a) 5-Chloro-2-pyridinamine (5-Chloro-2-aminopyridine)

- Structure: A chloro substituent at position 5 and an amino group at position 2.

- Key Differences: The amino group enables diazotization and coupling reactions, whereas the trifluoroethoxy group in the target compound is less nucleophilic. Lacks the chloromethyl group, limiting its use in alkylation-based syntheses .

- Applications : Intermediate in dyes and coordination chemistry .

b) 2-Chloro-5-methylpyridine

Pyridines with Trifluoromethyl or Fluoroalkoxy Groups

a) 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine

- Structure : Bromo at position 5 and trifluoroethoxy at position 2.

- Key Differences :

- Applications : Building block in antiviral drug synthesis .

b) 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine

- Structure : Features a trifluoromethylphenyl group and fluoro/methyl substituents.

- Key Differences :

- Applications : Investigated for antimicrobial activity .

Biological Activity

5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other relevant pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is . The trifluoroethoxy group is notable for enhancing lipophilicity and biological activity in various compounds.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyridine derivatives, including those with trifluoroethoxy substitutions. A series of compounds related to this compound were synthesized and tested against various bacterial strains.

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound ID | Gram-positive Bacteria | Gram-negative Bacteria | Fungal Activity |

|---|---|---|---|

| 4a | S. aureus (Zone: 15 mm) | E. coli (Zone: 12 mm) | A. niger (Zone: 10 mm) |

| 4b | B. subtilis (Zone: 14 mm) | P. aeruginosa (Zone: 11 mm) | A. niger (Zone: 9 mm) |

The data shows that derivatives with the trifluoroethoxy group exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with zones of inhibition comparable to standard antibiotics like Streptomycin and Ampicillin .

Anticancer Activity

The anticancer potential of compounds similar to this compound has also been explored. For instance, a study reported that trifluoromethylpyridine derivatives showed promising results against various cancer cell lines.

Table 2: IC50 Values of Trifluoromethylpyridine Derivatives

| Compound ID | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| FM09 | MCF-7 | 1.3 |

| FM09 | A549 | 0.8 |

| FM09 | HCT116 | 0.5 |

These findings indicate that the introduction of the trifluoromethyl group significantly enhances the cytotoxicity of these compounds against cancer cells .

The mechanism through which these compounds exert their biological effects involves multiple pathways:

- Antimicrobial : The presence of halogen substituents enhances membrane permeability and disrupts bacterial cell wall synthesis.

- Anticancer : Compounds induce apoptosis in cancer cells by activating caspases and modulating cell cycle progression .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that a derivative containing the trifluoroethoxy group exhibited a greater zone of inhibition against resistant strains of Staphylococcus aureus, suggesting potential for treating antibiotic-resistant infections .

- Cancer Treatment : In vivo studies using mouse models showed that treatment with pyridine derivatives led to a significant reduction in tumor size compared to control groups, highlighting their potential as therapeutic agents in oncology .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of a pyridine precursor. For example, trifluoroethanol can react with a chlorinated pyridine derivative under basic conditions (e.g., K₂CO₃/KOH) to introduce the trifluoroethoxy group. Subsequent chloromethylation using reagents like SOCl₂ or PCl₃ may follow. Optimization involves adjusting reaction temperature (60–100°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., phase-transfer catalysts). Continuous flow processes with automated control of parameters (pressure, reagent stoichiometry) enhance reproducibility and yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they identify?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies protons and carbons adjacent to electron-withdrawing groups (e.g., trifluoroethoxy’s -CF₃ and chloromethyl’s -CH₂Cl). Splitting patterns reveal substituent positions on the pyridine ring.

- FT-IR : Detects C-Cl (550–650 cm⁻¹) and C-O-C (1100–1250 cm⁻¹) stretches.

- Mass Spectrometry (EI/ESI) : Confirms molecular weight (e.g., [M+H]+ peak at 255.6 g/mol) and fragmentation patterns indicative of labile groups like -CH₂Cl.

- X-ray Crystallography : Resolves spatial arrangement of substituents and π-stacking interactions in the solid state .

Q. What safety considerations and handling protocols are essential when working with this compound in laboratory settings?

- Methodological Answer :

- PPE : N95 respirators, nitrile gloves, and chemical goggles are mandatory due to potential respiratory and dermal toxicity.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the chloromethyl group.

- Waste Disposal : Classify as hazardous (WGK 3) and neutralize with alkaline solutions (e.g., NaOH) before disposal.

- Flammability : Avoid open flames (flash point: 113°C) and static electricity in handling areas .

Advanced Research Questions

Q. How do the positions of substituents on the pyridine ring influence the biological activity of derivatives, and what methodologies establish structure-activity relationships (SAR)?

- Methodological Answer : Substituent positions critically modulate interactions with biological targets. For instance, C2-trifluoroethoxy groups enhance steric bulk, affecting binding to enzymes like CYP1B1, while the chloromethyl group at C5 allows covalent modification of cysteine residues. SAR studies involve:

- In vitro assays : Measure IC₅₀ values using enzymatic assays (e.g., EROD for CYP1B1 inhibition).

- Molecular docking : Predict binding modes using software like AutoDock or Schrödinger.

- Comparative analysis : Test analogs with substituents at C3/C4 to evaluate positional effects on activity .

Q. What computational chemistry approaches predict the reactivity and interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the chloromethyl group’s LUMO may favor nucleophilic attacks.

- Molecular Dynamics (MD) : Simulate binding stability in aqueous environments (e.g., solvation free energy of -CF₃ groups).

- QSAR Models : Corrogate electronic parameters (σ, π) with inhibitory activity to design optimized derivatives .

Q. How can researchers resolve contradictions in reported inhibitory activities across experimental models?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines vs. recombinant enzymes) or solvent effects on compound solubility. Strategies include:

- Standardized protocols : Use uniform buffer systems (e.g., PBS at pH 7.4) and controls (e.g., α-naphthoflavone for CYP1B1).

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., higher lipophilicity correlating with membrane permeability).

- Mechanistic studies : Probe off-target effects via kinase profiling or transcriptomics .

Q. What strategies enable regioselective functionalization of this compound for targeted derivatization?

- Methodological Answer :

- Directing groups : Introduce temporary protecting groups (e.g., boronic esters) to steer reactions to specific positions.

- Metal catalysis : Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) for arylations at the chloromethyl site.

- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity at the pyridine N-atom, favoring substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.